Triapine

Catalog No.
S548890
CAS No.
143621-35-6
M.F
C7H9N5S
M. Wt
195.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triapine

CAS Number

143621-35-6

Product Name

Triapine

IUPAC Name

[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

InChI

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+

InChI Key

XMYKNCNAZKMVQN-NYYWCZLTSA-N

SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)N

Solubility

Soluble in DMSO, not in water

Synonyms

3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-APCT, NSC 663249, PAN 811, PAN-811, PAN811, triapine

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)N

Isomeric SMILES

C1=CC(=C(N=C1)/C=N/NC(=S)N)N

Description

The exact mass of the compound Triapine is 195.05787 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 663249. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Semicarbazones - Thiosemicarbazones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ribonucleotide Reductase Inhibition

  • Triapine's primary area of investigation is its ability to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis in cells. (Source: )
  • By inhibiting this enzyme, triapine may hinder the growth and proliferation of rapidly dividing cells, including cancer cells. (Source: )
  • Research is ongoing to determine triapine's effectiveness as an anti-cancer agent, either alone or in combination with other therapies.

Other Areas of Study

  • Triapine is also being investigated for its potential role in other areas, such as the treatment of viral infections and autoimmune diseases. However, these areas are in the pre-clinical or early clinical trial stages.

Triapine, chemically known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, is a compound of significant interest in cancer therapy. It belongs to the class of α-N-heterocyclic thiosemicarbazones and is recognized primarily for its role as a potent inhibitor of ribonucleotide reductase, an enzyme crucial for deoxynucleotide synthesis required for DNA replication and repair. This inhibition is vital in cancer treatment, as it disrupts the proliferation of cancer cells by limiting their ability to synthesize DNA .

Triapine's structure features an N-N-S array of donor sites that effectively bind iron, which is essential for the activity of various iron-dependent enzymes. By chelating iron, Triapine deprives these enzymes of their necessary prosthetic groups, thereby exerting its biological effects .

Triapine's anti-tumor activity is believed to be due to its ability to chelate iron. Here's the breakdown:

  • Cancer cells require iron for various processes, including DNA synthesis.
  • Triapine's structure allows it to bind strongly to iron, depriving cancer cells of this essential element [].
  • This iron depletion disrupts the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis in cancer cells [].
  • By inhibiting DNA synthesis, Triapine hinders the growth and proliferation of cancer cells.
  • Limited data: Information on the specific hazards of Triapine is limited as it is still under investigation.
  • General concerns: As with many anti-cancer agents, Triapine may have side effects, and its safety profile is being evaluated in clinical trials.
  • Further research needed: More studies are required to determine the toxicity and potential risks associated with Triapine [].

Important Note:

  • Triapine is an investigational drug and is not currently approved for any medical use.
  • The information provided here is for educational purposes only and should not be interpreted as medical advice.
That are pivotal to its mechanism of action:

  • Formation of Iron Complexes: Triapine acts as a strong iron chelator. When it binds to iron ions, it forms complexes that can influence the activity of ribonucleotide reductase by quenching the tyrosyl radical necessary for its catalytic function .
  • Reactive Oxygen Species Generation: In the presence of external reductants, Triapine can facilitate the reduction of iron(III) to iron(II), leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components and enhance the cytotoxic effects against cancer cells .
  • Interaction with Other Drugs: Triapine has been shown to interact with platinum-based chemotherapeutics like cisplatin, where it can diminish the effective concentration of these drugs while enhancing their anticancer effects under certain conditions .

Triapine exhibits a broad spectrum of biological activities:

  • Anticancer Properties: Its primary application is in oncology, where it enhances the efficacy of various chemotherapeutic agents by inhibiting ribonucleotide reductase and inducing DNA damage in cancer cells .
  • Iron Chelation: The ability to chelate iron not only inhibits tumor growth but also has implications in treating diseases associated with iron overload .
  • Synergistic Effects: Triapine has demonstrated synergistic effects when combined with other anticancer agents, such as doxorubicin and olaparib, particularly in BRCA wild-type cancers .

Triapine can be synthesized through several methods:

  • Condensation Reactions: The synthesis typically involves the condensation of 3-aminopyridine-2-carboxaldehyde with thiosemicarbazide under acidic conditions, yielding Triapine as a product .
  • Metal Complex Formation: The reaction of Triapine with various metal salts (e.g., iron(III), copper(II)) leads to the formation of metal complexes that can exhibit different biological activities compared to the free ligand .

Triapine is primarily investigated for its applications in:

  • Cancer Treatment: It is being explored in clinical trials for various cancers including leukemia, lung cancer, and cervical cancer .
  • Combination Therapies: Its role in combination therapies enhances the effectiveness of existing treatments by overcoming drug resistance mechanisms in cancer cells .
  • Potential Antiviral and Antifungal Activity: Beyond oncology, there are indications that Triapine may possess antiviral and antifungal properties, although these applications are less explored compared to its anticancer potential .

Studies have highlighted several interactions involving Triapine:

  • With Ribonucleotide Reductase: Triapine inhibits ribonucleotide reductase by forming a complex that disrupts its active site, leading to decreased DNA synthesis in rapidly dividing cells .
  • Drug Interactions: It has been shown to interact with cisplatin and other chemotherapeutics, potentially altering their pharmacodynamics and enhancing therapeutic outcomes .

Several compounds share similarities with Triapine in terms of structure and biological activity. Here are a few notable examples:

Compound NameStructure TypeBiological Activity
3-Aminopyridine-2-carboxaldehyde thiosemicarbazoneThiosemicarbazone derivativeRibonucleotide reductase inhibitor
HydroxyureaUrea derivativeRibonucleotide reductase inhibitor
PhenforminBiguanideAntidiabetic; potential anticancer
DeferasiroxIron chelatorUsed for treating iron overload
DoxorubicinAnthracyclineAnticancer agent

Triapine stands out due to its specific mechanism targeting ribonucleotide reductase combined with its strong iron-chelating properties, which contribute significantly to its anticancer efficacy. Unlike some similar compounds, it uniquely enhances the effectiveness of other treatments while also possessing potential applications beyond oncology.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

195.05786648 g/mol

Monoisotopic Mass

195.05786648 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U4XIL4091C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

143621-35-6

Wikipedia

3-Aminopyridine-2-carboxaldehyde_thiosemicarbazone

Dates

Modify: 2023-08-15
1: Ishiguro K, Lin ZP, Penketh PG, Shyam K, Zhu R, Baumann RP, Zhu YL, Sartorelli AC, Rutherford TJ, Ratner ES. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes. Biochem Pharmacol. 2014 Oct 1;91(3):312-22. doi: 10.1016/j.bcp.2014.08.006. Epub 2014 Aug 15. PubMed PMID: 25130544; PubMed Central PMCID: PMC4163625.
2: Kunos CA, Sherertz TM. Long-Term Disease Control with Triapine-Based Radiochemotherapy for Patients with Stage IB2-IIIB Cervical Cancer. Front Oncol. 2014 Jul 24;4:184. doi: 10.3389/fonc.2014.00184. eCollection 2014. PubMed PMID: 25105092; PubMed Central PMCID: PMC4109518.
3: Lin ZP, Ratner ES, Whicker ME, Lee Y, Sartorelli AC. Triapine disrupts CtIP-mediated homologous recombination repair and sensitizes ovarian cancer cells to PARP and topoisomerase inhibitors. Mol Cancer Res. 2014 Mar;12(3):381-93. doi: 10.1158/1541-7786.MCR-13-0480. Epub 2014 Jan 10. PubMed PMID: 24413181; PubMed Central PMCID: PMC3962722.
4: Trondl R, Flocke LS, Kowol CR, Heffeter P, Jungwirth U, Mair GE, Steinborn R, Enyedy ÉA, Jakupec MA, Berger W, Keppler BK. Triapine and a more potent dimethyl derivative induce endoplasmic reticulum stress in cancer cells. Mol Pharmacol. 2014 Mar;85(3):451-9. doi: 10.1124/mol.113.090605. Epub 2013 Dec 30. PubMed PMID: 24378333.
5: Aye Y, Long MJ, Stubbe J. Mechanistic studies of semicarbazone triapine targeting human ribonucleotide reductase in vitro and in mammalian cells: tyrosyl radical quenching not involving reactive oxygen species. J Biol Chem. 2012 Oct 12;287(42):35768-78. doi: 10.1074/jbc.M112.396911. Epub 2012 Aug 22. PubMed PMID: 22915594; PubMed Central PMCID: PMC3471726.
6: Chitambar CR, Antholine WE. Iron-targeting antitumor activity of gallium compounds and novel insights into triapine(®)-metal complexes. Antioxid Redox Signal. 2013 Mar 10;18(8):956-72. doi: 10.1089/ars.2012.4880. Epub 2012 Oct 3. Review. PubMed PMID: 22900955; PubMed Central PMCID: PMC3557436.
7: Mortazavi A, Ling Y, Martin LK, Wei L, Phelps MA, Liu Z, Harper EJ, Ivy SP, Wu X, Zhou BS, Liu X, Deam D, Monk JP, Hicks WJ, Yen Y, Otterson GA, Grever MR, Bekaii-Saab T. A phase I study of prolonged infusion of triapine in combination with fixed dose rate gemcitabine in patients with advanced solid tumors. Invest New Drugs. 2013 Jun;31(3):685-95. doi: 10.1007/s10637-012-9863-1. Epub 2012 Jul 31. PubMed PMID: 22847785; PubMed Central PMCID: PMC3646991.
8: Martin LK, Grecula J, Jia G, Wei L, Yang X, Otterson GA, Wu X, Harper E, Kefauver C, Zhou BS, Yen Y, Bloomston M, Knopp M, Ivy SP, Grever M, Bekaii-Saab T. A dose escalation and pharmacodynamic study of triapine and radiation in patients with locally advanced pancreas cancer. Int J Radiat Oncol Biol Phys. 2012 Nov 15;84(4):e475-81. doi: 10.1016/j.ijrobp.2012.06.003. Epub 2012 Jul 17. PubMed PMID: 22818416; PubMed Central PMCID: PMC3477302.
9: Quach P, Gutierrez E, Basha MT, Kalinowski DS, Sharpe PC, Lovejoy DB, Bernhardt PV, Jansson PJ, Richardson DR. Methemoglobin formation by triapine, di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT), and other anticancer thiosemicarbazones: identification of novel thiosemicarbazones and therapeutics that prevent this effect. Mol Pharmacol. 2012 Jul;82(1):105-14. doi: 10.1124/mol.112.078964. Epub 2012 Apr 16. PubMed PMID: 22508546.
10: Yalowich JC, Wu X, Zhang R, Kanagasabai R, Hornbaker M, Hasinoff BB. The anticancer thiosemicarbazones Dp44mT and triapine lack inhibitory effects as catalytic inhibitors or poisons of DNA topoisomerase IIα. Biochem Pharmacol. 2012 Jul 1;84(1):52-8. doi: 10.1016/j.bcp.2012.03.021. Epub 2012 Apr 4. PubMed PMID: 22503743; PubMed Central PMCID: PMC3348365.
11: Popović-Bijelić A, Kowol CR, Lind ME, Luo J, Himo F, Enyedy EA, Arion VB, Gräslund A. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study. J Inorg Biochem. 2011 Nov;105(11):1422-31. doi: 10.1016/j.jinorgbio.2011.07.003. Epub 2011 Jul 31. PubMed PMID: 21955844; PubMed Central PMCID: PMC3374975.
12: Enyedy ÉA, Primik MF, Kowol CR, Arion VB, Kiss T, Keppler BK. Interaction of Triapine and related thiosemicarbazones with iron(III)/(II) and gallium(III): a comparative solution equilibrium study. Dalton Trans. 2011 Jun 14;40(22):5895-905. doi: 10.1039/c0dt01835j. Epub 2011 Apr 27. PubMed PMID: 21523301; PubMed Central PMCID: PMC3372890.
13: Myers JM, Antholine WE, Zielonka J, Myers CR. The iron-chelating drug triapine causes pronounced mitochondrial thiol redox stress. Toxicol Lett. 2011 Mar 5;201(2):130-6. doi: 10.1016/j.toxlet.2010.12.017. Epub 2010 Dec 31. PubMed PMID: 21195754.
14: Kolesar J, Brundage RC, Pomplun M, Alberti D, Holen K, Traynor A, Ivy P, Wilding G. Population pharmacokinetics of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine®) in cancer patients. Cancer Chemother Pharmacol. 2011 Feb;67(2):393-400. doi: 10.1007/s00280-010-1331-z. Epub 2010 May 4. PubMed PMID: 20440618; PubMed Central PMCID: PMC3059107.
15: Kowol CR, Trondl R, Arion VB, Jakupec MA, Lichtscheidl I, Keppler BK. Fluorescence properties and cellular distribution of the investigational anticancer drug triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) and its zinc(II) complex. Dalton Trans. 2010 Jan 21;39(3):704-6. doi: 10.1039/b919119b. Epub 2009 Oct 22. PubMed PMID: 20066211.
16: Kowol CR, Trondl R, Heffeter P, Arion VB, Jakupec MA, Roller A, Galanski M, Berger W, Keppler BK. Impact of metal coordination on cytotoxicity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (triapine) and novel insights into terminal dimethylation. J Med Chem. 2009 Aug 27;52(16):5032-43. doi: 10.1021/jm900528d. PubMed PMID: 19637923.
17: Nutting CM, van Herpen CM, Miah AB, Bhide SA, Machiels JP, Buter J, Kelly C, de Raucourt D, Harrington KJ. Phase II study of 3-AP Triapine in patients with recurrent or metastatic head and neck squamous cell carcinoma. Ann Oncol. 2009 Jul;20(7):1275-9. doi: 10.1093/annonc/mdn775. Epub 2009 Feb 26. PubMed PMID: 19246715.
18: Traynor AM, Lee JW, Bayer GK, Tate JM, Thomas SP, Mazurczak M, Graham DL, Kolesar JM, Schiller JH. A phase II trial of triapine (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503. Invest New Drugs. 2010 Feb;28(1):91-7. doi: 10.1007/s10637-009-9230-z. Epub 2009 Feb 24. PubMed PMID: 19238328; PubMed Central PMCID: PMC3045859.
19: Schelman WR, Morgan-Meadows S, Marnocha R, Lee F, Eickhoff J, Huang W, Pomplun M, Jiang Z, Alberti D, Kolesar JM, Ivy P, Wilding G, Traynor AM. A phase I study of Triapine in combination with doxorubicin in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2009 May;63(6):1147-56. doi: 10.1007/s00280-008-0890-8. Epub 2008 Dec 13. PubMed PMID: 19082825; PubMed Central PMCID: PMC3050713.
20: Kolesar JM, Schelman WR, Geiger PG, Holen KD, Traynor AM, Alberti DB, Thomas JP, Chitambar CR, Wilding G, Antholine WE. Electron paramagnetic resonance study of peripheral blood mononuclear cells from patients with refractory solid tumors treated with Triapine. J Inorg Biochem. 2008 Apr;102(4):693-8. Epub 2007 Oct 30. PubMed PMID: 18061679; PubMed Central PMCID: PMC2390869.
21: Ma B, Goh BC, Tan EH, Lam KC, Soo R, Leong SS, Wang LZ, Mo F, Chan AT, Zee B, Mok T. A multicenter phase II trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine) and gemcitabine in advanced non-small-cell lung cancer with pharmacokinetic evaluation using peripheral blood mononuclear cells. Invest New Drugs. 2008 Apr;26(2):169-73. Epub 2007 Sep 12. PubMed PMID: 17851637.
22: Karp JE, Giles FJ, Gojo I, Morris L, Greer J, Johnson B, Thein M, Sznol M, Low J. A phase I study of the novel ribonucleotide reductase inhibitor 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine) in combination with the nucleoside analog fludarabine for patients with refractory acute leukemias and aggressive myeloproliferative disorders. Leuk Res. 2008 Jan;32(1):71-7. Epub 2007 Jul 20. PubMed PMID: 17640728; PubMed Central PMCID: PMC2726775.
23: Knox JJ, Hotte SJ, Kollmannsberger C, Winquist E, Fisher B, Eisenhauer EA. Phase II study of Triapine in patients with metastatic renal cell carcinoma: a trial of the National Cancer Institute of Canada Clinical Trials Group (NCIC IND.161). Invest New Drugs. 2007 Oct;25(5):471-7. Epub 2007 Mar 28. PubMed PMID: 17393073.
24: Gojo I, Tidwell ML, Greer J, Takebe N, Seiter K, Pochron MF, Johnson B, Sznol M, Karp JE. Phase I and pharmacokinetic study of Triapine, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies. Leuk Res. 2007 Sep;31(9):1165-73. Epub 2007 Feb 26. PubMed PMID: 17324462.
25: Sigmond J, Kamphuis JA, Laan AC, Hoebe EK, Bergman AM, Peters GJ. The synergistic interaction of gemcitabine and cytosine arabinoside with the ribonucleotide reductase inhibitor triapine is schedule dependent. Biochem Pharmacol. 2007 May 15;73(10):1548-57. Epub 2007 Jan 21. PubMed PMID: 17324380.
26: Yu Y, Wong J, Lovejoy DB, Kalinowski DS, Richardson DR. Chelators at the cancer coalface: desferrioxamine to Triapine and beyond. Clin Cancer Res. 2006 Dec 1;12(23):6876-83. Review. PubMed PMID: 17145804.
27: Barker CA, Burgan WE, Carter DJ, Cerna D, Gius D, Hollingshead MG, Camphausen K, Tofilon PJ. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone). Clin Cancer Res. 2006 May 1;12(9):2912-8. PubMed PMID: 16675588.
28: Shao J, Zhou B, Di Bilio AJ, Zhu L, Wang T, Qi C, Shih J, Yen Y. A Ferrous-Triapine complex mediates formation of reactive oxygen species that inactivate human ribonucleotide reductase. Mol Cancer Ther. 2006 Mar;5(3):586-92. PubMed PMID: 16546972.
29: Foltz LM, Dalal BI, Wadsworth LD, Broady R, Chi K, Eisenhauer E, Kobayashi K, Kollmannsburger C. Recognition and management of methemoglobinemia and hemolysis in a G6PD-deficient patient on experimental anticancer drug Triapine. Am J Hematol. 2006 Mar;81(3):210-1. PubMed PMID: 16493607.
30: Yee KW, Cortes J, Ferrajoli A, Garcia-Manero G, Verstovsek S, Wierda W, Thomas D, Faderl S, King I, O'brien SM, Jeha S, Andreeff M, Cahill A, Sznol M, Giles FJ. Triapine and cytarabine is an active combination in patients with acute leukemia or myelodysplastic syndrome. Leuk Res. 2006 Jul;30(7):813-22. Epub 2006 Feb 14. PubMed PMID: 16478631.
31: Alvero AB, Chen W, Sartorelli AC, Schwartz P, Rutherford T, Mor G. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells. J Soc Gynecol Investig. 2006 Feb;13(2):145-52. PubMed PMID: 16443509.
32: Schoenfeldt M. Clinical trials referral resource. Current clinical trials investigating Triapine. Oncology (Williston Park). 2004 Aug;18(9):1147, 1149-50. PubMed PMID: 15471198.
33: Murren J, Modiano M, Clairmont C, Lambert P, Savaraj N, Doyle T, Sznol M. Phase I and pharmacokinetic study of triapine, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors. Clin Cancer Res. 2003 Sep 15;9(11):4092-100. PubMed PMID: 14519631.
34: Giles FJ, Fracasso PM, Kantarjian HM, Cortes JE, Brown RA, Verstovsek S, Alvarado Y, Thomas DA, Faderl S, Garcia-Manero G, Wright LP, Samson T, Cahill A, Lambert P, Plunkett W, Sznol M, DiPersio JF, Gandhi V. Phase I and pharmacodynamic study of Triapine, a novel ribonucleotide reductase inhibitor, in patients with advanced leukemia. Leuk Res. 2003 Dec;27(12):1077-83. PubMed PMID: 12921943.
35: Chaston TB, Lovejoy DB, Watts RN, Richardson DR. Examination of the antiproliferative activity of iron chelators: multiple cellular targets and the different mechanism of action of triapine compared with desferrioxamine and the potent pyridoxal isonicotinoyl hydrazone analogue 311. Clin Cancer Res. 2003 Jan;9(1):402-14. PubMed PMID: 12538494.
36: Finch RA, Liu M, Grill SP, Rose WC, Loomis R, Vasquez KM, Cheng Y, Sartorelli AC. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Biochem Pharmacol. 2000 Apr 15;59(8):983-91. PubMed PMID: 10692563.
37: Finch RA, Liu MC, Cory AH, Cory JG, Sartorelli AC. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity. Adv Enzyme Regul. 1999;39:3-12. Review. PubMed PMID: 10470363.

Explore Compound Types